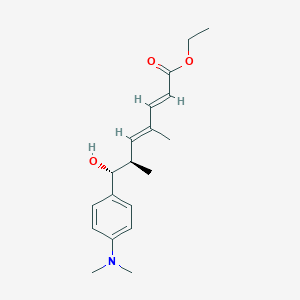
(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate typically involves multi-step organic reactions. One common approach is the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
(2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethyl-2,4-octadienoate
- (2E,4E,6R,7R)-7-(4-dimethylaminophenyl)-N-hydroxy-4,6-dimethyl-7-oxo-2,4-heptadienamide
Uniqueness
What sets (2E,4E,6R,7R)-ethyl7-(4-(dimethylamino) phenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C19H27NO3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
ethyl (2E,4E,6R,7R)-7-[4-(dimethylamino)phenyl]-7-hydroxy-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C19H27NO3/c1-6-23-18(21)12-7-14(2)13-15(3)19(22)16-8-10-17(11-9-16)20(4)5/h7-13,15,19,22H,6H2,1-5H3/b12-7+,14-13+/t15-,19-/m1/s1 |
Clave InChI |
QQIZQCXRPFJBLF-OCXDEKGJSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C(=C/[C@@H](C)[C@H](C1=CC=C(C=C1)N(C)C)O)/C |
SMILES canónico |
CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)N(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


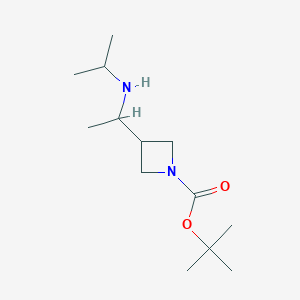
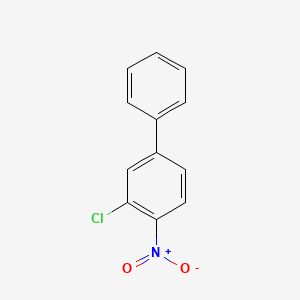

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)

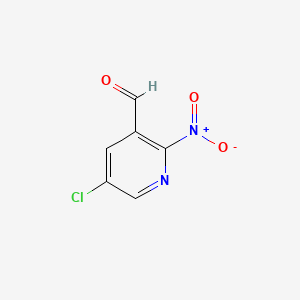
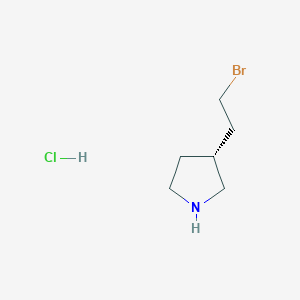
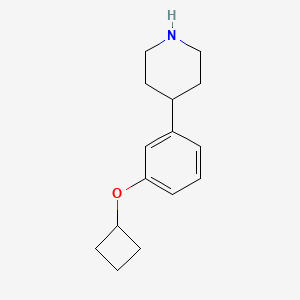
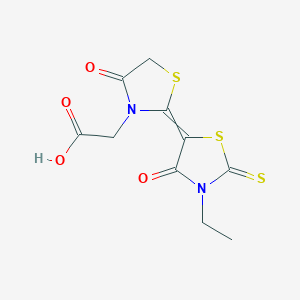
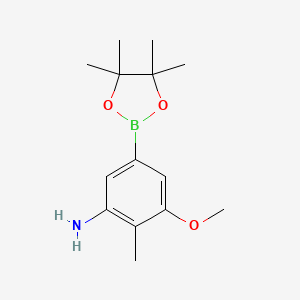


![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)

